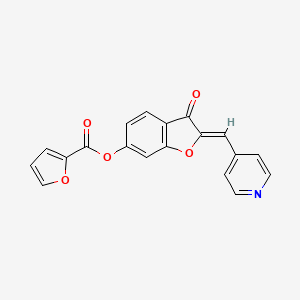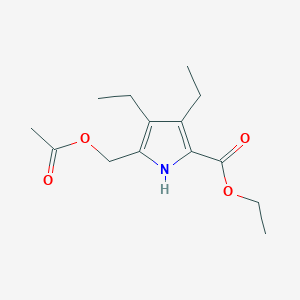![molecular formula C11H15BrN2O2 B2732638 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2200034-19-9](/img/structure/B2732638.png)
4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Efficient Synthesis and Lewis Basicity
Research has demonstrated the efficient synthesis of electron-rich dialkylamino-substituted terpyridines using 4'-bromo-substituted intermediates. This method facilitates the production of compounds with very high methyl cation affinities, indicating potential applications in catalysis and as ligands in various chemical reactions due to their exceptional Lewis basicity (Kleoff et al., 2019).
Synthesis of Heterocyclic Systems
Another study explored the use of bromopyridine derivatives in the synthesis of imidazo[1,2-a]pyridines, showcasing the role of such compounds in creating bioactive molecules. The reaction between different substituted 2-bromo-1-(aryl)ethanones and 4-methylpyridin-2-amine resulted in a series of compounds with potential antimicrobial applications (Desai et al., 2012).
Amination Reactions
The compound has been used in studies focusing on the amination of aryl halides using copper catalysis. This research highlights the efficiency of using bromopyridine derivatives in obtaining aminopyridines with high yields, showcasing the utility of these compounds in organic synthesis and the development of new chemical reactions (Lang et al., 2001).
Structural Characterization and Polymorphism
The structural characterization of polymorphs derived from pyridin-2-yl compounds indicates the versatility of these molecules in forming various crystalline structures with distinct chemical properties. Such research aids in understanding the polymorphism in chemical compounds, which is crucial for the pharmaceutical industry and materials science (Böck et al., 2020).
Catalysis and Ligand Design
Investigations into titanium and niobium complexes stabilized by tris(aminopyridinato) ligands reveal the potential of bromopyridine derivatives in metal complex catalysis. These studies highlight the importance of such compounds in designing ligands that can stabilize metal complexes for use in catalytic applications, further expanding the utility of bromopyridine derivatives in chemistry (Hillebrand et al., 1997).
特性
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14(2)9-6-15-7-10(9)16-11-8(12)4-3-5-13-11/h3-5,9-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBUVSKYSLXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)
![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)


![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
![N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2732569.png)



![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)